molecular formula C18H19Cl3N2O3S B5020164 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dichlorobenzyl)-N~1~-isopropylglycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3,4-dichlorobenzyl)-N~1~-isopropylglycinamide

Cat. No. B5020164
M. Wt: 449.8 g/mol
InChI Key: XIDOFKTUKCVREK-UHFFFAOYSA-N
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Description

The compound of interest belongs to a class of chemicals that often exhibit significant biological activity due to their complex molecular structures and unique chemical properties. Research in this area focuses on synthesizing new compounds, analyzing their structures, understanding their chemical behavior, and exploring their physical and chemical properties.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical reactions, starting from basic aromatic acids or sulfonyl chlorides. For example, Zhuo Chen et al. (2010) described a six-step synthesis process for creating 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, starting from 4-chlorobenzoic acid (Zhuo Chen et al., 2010).

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For instance, Sergey N. Adamovich et al. (2017) analyzed the crystal and molecular structure of methyl-(4-chlorophenyl)sulfone, providing insights into the spatial arrangement and bonding patterns within these molecules (Sergey N. Adamovich et al., 2017).

Chemical Reactions and Properties

The reactivity of sulfone and sulfonyl-containing compounds under various conditions can lead to a wide range of chemical transformations. The study by P. D. Wit and H. Cerfontain (2010) on the sulfonation and sulfation reactions of chlorophenols highlights the chemical behavior of these compounds under different conditions (P. D. Wit & H. Cerfontain, 2010).

properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl3N2O3S/c1-12(2)22-18(24)11-23(10-13-3-8-16(20)17(21)9-13)27(25,26)15-6-4-14(19)5-7-15/h3-9,12H,10-11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIDOFKTUKCVREK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN(CC1=CC(=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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